Ethyl 2-cyano-3-methyl-2-nonenoate
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Overview
Description
Ethyl 2-cyano-3-methyl-2-nonenoate is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.318 g/mol . It is a unique chemical used in various scientific research and industrial applications. This compound is known for its distinctive structure, which includes a cyano group, a methyl group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-methyl-2-nonenoate typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methyl-2-nonenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-methyl-2-nonenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-methyl-2-nonenoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and molecular functions, making it a valuable compound for research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-nonenoate
- Ethyl 2-cyano-3-methyl-2-octenoate
- Ethyl 2,3-dimethyl-2-nonenoate
- Ethyl 2-cyano-3-methyl-2-pentenoate
Uniqueness
Ethyl 2-cyano-3-methyl-2-nonenoate is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to similar compounds. Its cyano and ester groups make it versatile for various chemical reactions and applications .
Properties
CAS No. |
100522-75-6 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-methylnon-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-4-6-7-8-9-11(3)12(10-14)13(15)16-5-2/h4-9H2,1-3H3/b12-11+ |
InChI Key |
WBEHYHSVLNHFFS-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCC/C(=C(\C#N)/C(=O)OCC)/C |
Canonical SMILES |
CCCCCCC(=C(C#N)C(=O)OCC)C |
Origin of Product |
United States |
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